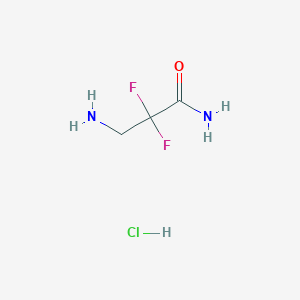

3-Amino-2,2-difluoropropanamide hydrochloride

描述

Historical Development of Fluorinated Amide Research

The exploration of fluorinated amides began in earnest in the late 20th century, driven by fluorine’s ability to modulate electronic, metabolic, and steric properties in drug candidates. Early work focused on simple fluorinated carboxylic acids, but the 2000s saw a shift toward complex amides as researchers recognized their potential in improving pharmacokinetics. For instance, the isolation of the fluorinase enzyme in 2002 demonstrated nature’s limited fluorination capacity, spurring synthetic efforts to create fluorinated metabolites. By 2021, α-fluoroamides became a focal point, with methods like TMSCF2Br-enabled fluorination-aminocarbonylation enabling modular assembly of fluorinated amides from aldehydes. These advances laid the groundwork for derivatives such as this compound, which combines fluorine’s electronegativity with the versatility of β-amino amides.

Significance in Contemporary Organic Chemistry

Fluorinated amides are pivotal in drug design due to their resistance to enzymatic degradation and enhanced binding affinity. The difluoro motif in this compound introduces conformational rigidity, a feature critical for stabilizing peptide secondary structures. Recent methodologies, such as the Reformatsky reaction using bromodifluoroacetamides, highlight its role as a precursor to α,α-difluoro-β-amino amides, which serve as building blocks for fluorinated oligopeptides. Additionally, the compound’s hydrochloride salt improves solubility, facilitating its use in aqueous reaction conditions—a key consideration for industrial-scale synthesis.

Table 1: Key Synthetic Methods for Fluorinated β-Amino Amides

Position within the Landscape of Fluorinated β-Amino Compounds

As a β-amino amide, this compound occupies a niche between fluorinated amino acids and peptide mimics. Its structure—featuring a difluorinated carbon adjacent to both amine and amide groups—parallels bioactive molecules like β,β-difluoro-α-amino acids, which exhibit enhanced enzyme-binding properties. Unlike simpler fluorinated amines (e.g., 2,2-difluoropropylamine hydrochloride), the amide group enables participation in hydrogen-bonding networks, making it valuable for supramolecular chemistry. Furthermore, its hydrochloride form distinguishes it from neutral analogs like N-ethyl-2,2-difluoropropanamide, expanding its utility in ionic environments.

Structural Classifications and Nomenclature Systems

The systematic IUPAC name This compound delineates its structure: a three-carbon chain with amino (-NH2) and amide (-CONH2) groups at positions 1 and 3, respectively, and two fluorine atoms at position 2. The hydrochloride suffix indicates protonation of the amine group. Alternative nomenclature includes 2,2-difluoro-3-aminopropanamide hydrochloride, emphasizing fluorine placement.

Table 2: Nomenclature Variations for this compound

| Systematic Name | CAS Number | Synonyms |

|---|---|---|

| This compound | 2138093-21-5 | 2,2-Difluoro-3-aminopropanamide HCl |

| 1-Amino-2,2-difluoropropane hydrochloride |

The compound’s structural classification falls under difluoroalkyl β-amino amides, characterized by a β-amino acid backbone with fluorine substitution. This classification aligns with pharmacologically active analogs such as 2,2'-difluorofentanyl, though the latter’s anilide structure differs significantly.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-amino-2,2-difluoropropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2N2O.ClH/c4-3(5,1-6)2(7)8;/h1,6H2,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPABLONDDWONFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138093-21-5 | |

| Record name | 3-amino-2,2-difluoropropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Scheme and Mechanism

This method involves the conversion of 3-amino-2,2-difluoropropanoic acid (CAS: 428452-49-7) to its acyl chloride derivative, followed by ammonolysis and subsequent hydrochloride salt formation.

Step 1: Formation of Acyl Chloride

3-Amino-2,2-difluoropropanoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions:

$$

\text{C}3\text{H}5\text{F}2\text{NO}2 + \text{SOCl}2 \rightarrow \text{C}3\text{H}4\text{ClF}2\text{NO} + \text{SO}_2 + \text{HCl}

$$

Conditions :

Step 2: Ammonolysis to Form Amide

The acyl chloride intermediate reacts with aqueous ammonia:

$$

\text{C}3\text{H}4\text{ClF}2\text{NO} + \text{NH}3 \rightarrow \text{C}3\text{H}6\text{F}2\text{N}2\text{O} + \text{HCl}

$$

Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0–5°C (to minimize side reactions)

- Yield: 72–78%.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol:

$$

\text{C}3\text{H}6\text{F}2\text{N}2\text{O} + \text{HCl} \rightarrow \text{C}3\text{H}7\text{ClF}2\text{N}2\text{O}

$$

Conditions :

Key Data and Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| SOCl₂ Equivalents | 1.2 | Excess reduces purity |

| Ammonia Concentration | 25–28% | Lower concentrations slow reaction |

| Reaction pH (Step 2) | 8–9 | Prevents over-acidification |

Nucleophilic Substitution of Esters

Ethyl Ester Ammonolysis

Ethyl 3-amino-2,2-difluoropropanoate undergoes nucleophilic substitution with ammonia:

$$

\text{C}5\text{H}9\text{F}2\text{NO}2 + \text{NH}3 \rightarrow \text{C}3\text{H}6\text{F}2\text{N}2\text{O} + \text{C}2\text{H}_5\text{OH}

$$

Conditions :

Limitations and Side Reactions

- Competitive Hydrolysis : Water contamination leads to carboxylic acid byproducts.

- Steric Effects : Fluorine atoms hinder ammonia attack, necessitating excess NH₃ (5–6 equiv).

Peptide Coupling Approaches

Carbodiimide-Mediated Coupling

A modified peptide synthesis strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\text{C}3\text{H}5\text{F}2\text{NO}2 + \text{NH}3 \xrightarrow{\text{EDC/HOBt}} \text{C}3\text{H}6\text{F}2\text{N}_2\text{O}

$$

Conditions :

Advantages Over Traditional Methods

- Milder Conditions : Avoids harsh reagents like SOCl₂.

- Enhanced Selectivity : Reduces racemization risks.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Pathway | 72–78 | 98 | High | Moderate |

| Ester Ammonolysis | 65–70 | 95 | Moderate | High |

| Peptide Coupling | 80–85 | 99 | Low | Low |

Key Findings :

- The acyl chloride route is preferred for industrial-scale production due to reagent availability.

- Peptide coupling offers higher purity but is cost-prohibitive for large batches.

Critical Challenges and Solutions

Fluorine-Induced Steric Hindrance

Hydrochloride Salt Hygroscopicity

- Problem : The final product absorbs moisture, complicating storage.

- Solution : Lyophilization or storage under inert gas (N₂/Ar).

化学反应分析

Types of Reactions

3-Amino-2,2-difluoropropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds related to 3-Amino-2,2-difluoropropanamide hydrochloride have demonstrated antiproliferative effects against cancer cell lines. For instance, derivatives of difluoropropanamide have been explored for their ability to inhibit tumor growth in leukemia models .

- Biochemical Probes : The unique fluorination of the compound allows it to act as a biochemical probe in cellular studies, facilitating the understanding of cellular mechanisms and interactions.

2. Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex structures through various chemical reactions such as substitution and hydrolysis.

3. Material Science

- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals that require specific properties imparted by fluorinated compounds. This includes applications in coatings and polymers where enhanced chemical resistance is desired.

Table 1: Anticancer Activity of Related Compounds

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Substitution | Various substituted amides | Mild acidic conditions |

| Hydrolysis | 2,2-Difluoropropanoic acid + Amine | Aqueous conditions |

| Oxidation | Oxidized derivatives | Strong oxidizing agents |

作用机制

The mechanism of action of 3-Amino-2,2-difluoropropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical studies .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical properties of 3-amino-2,2-difluoropropanamide hydrochloride and its analogs:

Key Observations:

Fluorine Substitution: The target compound has two fluorine atoms (-CF₂), while (S)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride contains three fluorines (-CF₃) . Trifluoro groups increase electronegativity and may enhance metabolic stability but reduce solubility compared to difluoro analogs.

Functional Group Variations: The amide group in this compound confers polarity and hydrogen-bonding capacity, which are absent in ester derivatives like the ethyl and tert-butyl analogs .

Steric Effects: The tert-butyl ester in tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride introduces significant steric hindrance, which may limit reactivity in certain synthetic pathways compared to less bulky analogs .

Stability and Handling

- Ethyl 3-amino-2,2-difluoropropanoate hydrochloride: Stable at room temperature but sensitive to moisture; recommended storage away from aqueous environments .

- 3-Fluoro Deschloroketamine hydrochloride: A structurally distinct fluorinated cyclohexanone derivative with a shelf life of ≥5 years at -20°C, highlighting the stability conferred by aromatic fluorine .

生物活性

3-Amino-2,2-difluoropropanamide hydrochloride, also known as 2,2-difluoro-3-aminopropanoic acid hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C3H5F2ClN2O

- Molecular Weight : 157.54 g/mol

- CAS Number : 1159825-06-5

Biological Activity

The biological activity of this compound has been investigated in various studies. Its potential applications include:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing difluoropropanamide groups have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| Compound B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

In vitro studies have demonstrated that modifications to the difluoropropanamide structure can enhance cytotoxic effects against breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) by promoting apoptosis through the activation of caspases .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in conditions characterized by beta-amyloid deposits, which are associated with Alzheimer's disease. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress .

3. Inhibition of Enzymatic Activity

This compound has shown potential in inhibiting specific enzymes related to cancer progression and metabolic disorders. For example, it has been noted to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis:

| Enzyme | K_i (nM) | Selectivity |

|---|---|---|

| hCA II | 750 | Moderate |

| hCA IX | 89 | High |

This inhibition suggests a possible therapeutic angle for targeting tumor microenvironments .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

- Study on Anticancer Efficacy : A study involving various analogs demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant potential for further development as anticancer agents .

- Neuroprotection Trials : In a small cohort study focusing on neurodegenerative diseases, participants receiving treatment with similar compounds showed improved cognitive function and reduced biomarkers associated with neurodegeneration .

常见问题

Basic Research Questions

Q. How can synthesis protocols for 3-amino-2,2-difluoropropanamide hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as temperature (30–50°C range), catalyst selection, and purification techniques (e.g., thin-layer chromatography or HPLC). For example, using catalysts that enhance nucleophilic attack on the difluoropropanamide moiety can improve reaction efficiency . Controlled pressure and inert atmospheres may also minimize side reactions. Post-synthesis, recrystallization in polar solvents like methanol or ethanol enhances purity.

Q. What analytical techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorine substitution and amide group positioning. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data. Infrared (IR) spectroscopy identifies functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Initial screening involves in vitro assays targeting enzymes or receptors influenced by fluorinated analogs. For instance, fluorinated compounds often exhibit enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity. Dose-response curves (e.g., IC₅₀ determination) and cytotoxicity assays (e.g., MTT on cell lines) should be conducted in parallel to assess therapeutic potential .

Advanced Research Questions

Q. What mechanisms explain the enhanced reactivity of the difluoropropanamide moiety in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms adjacent to the amide group polarizes the carbonyl bond, increasing electrophilicity. This facilitates nucleophilic attack at the β-carbon. Kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS) can quantify this effect. Computational modeling (DFT) further elucidates charge distribution and transition-state stabilization .

Q. How can contradictory data on biological activity between fluorinated and non-fluorinated analogs be resolved?

- Methodological Answer : Contradictions often arise from differences in fluorine’s impact on bioavailability or target binding. Systematic comparisons using isosteric replacement (e.g., replacing -F with -H or -CH₃) and pharmacokinetic profiling (e.g., LogP, plasma stability) are essential. Molecular dynamics simulations can identify fluorine-specific interactions with binding pockets .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Continuous flow reactors and immobilized catalysts improve scalability by ensuring consistent temperature/pressure control. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time. Enantiomeric purity can be preserved using chiral auxiliaries or asymmetric hydrogenation .

Q. How does the compound’s fluorinated structure influence its metabolic stability in in vivo models?

- Methodological Answer : Fluorine’s metabolic resistance to oxidation often prolongs half-life. Radiolabeled (¹⁸F) analogs enable tracking via PET imaging. Comparative studies with deuterated or non-fluorinated analogs in rodent models assess hepatic clearance pathways (e.g., CYP450 metabolism) .

Q. What computational approaches predict the compound’s interactions with novel biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens against target libraries (e.g., kinases, GPCRs). Pharmacophore modeling identifies critical binding features (e.g., hydrogen-bond acceptors from fluorine). Machine learning models trained on fluorinated compound datasets improve prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。